molecular formula C10H11NO2S B13520772 rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis

rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis

Cat. No.: B13520772
M. Wt: 209.27 g/mol
InChI Key: JMUJZGMONODMCK-PSASIEDQSA-N
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Description

rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis: is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features a combination of sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis involves multiple steps. The synthetic routes typically include the formation of the tricyclic core through cyclization reactions, followed by the introduction of sulfur and nitrogen functionalities. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the tricyclic framework, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(3aS,8bS)-2,3,3a,8b-tetrahydro-1H-[1]benzothiolo[2,3-c]pyrrole 4,4-dioxide

InChI

InChI=1S/C10H11NO2S/c12-14(13)9-4-2-1-3-7(9)8-5-11-6-10(8)14/h1-4,8,10-11H,5-6H2/t8-,10-/m1/s1

InChI Key

JMUJZGMONODMCK-PSASIEDQSA-N

Isomeric SMILES

C1[C@H]2[C@@H](CN1)S(=O)(=O)C3=CC=CC=C23

Canonical SMILES

C1C2C(CN1)S(=O)(=O)C3=CC=CC=C23

Origin of Product

United States

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